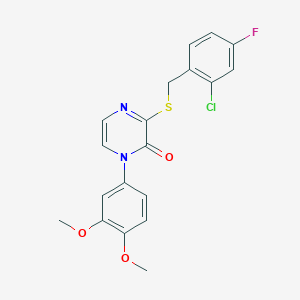![molecular formula C11H12N4O3 B3010351 methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate CAS No. 1708429-07-5](/img/structure/B3010351.png)
methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate is an organic compound that features a benzoate ester linked to a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate typically involves the reaction of methyl 2-hydroxybenzoate with 1-methyl-1H-1,2,3,4-tetrazole-5-methanol under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or tetrazole moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing the compound to act as a bioisostere in drug design.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate: Lacks the methyl group on the tetrazole ring.
Ethyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate: Has an ethyl ester instead of a methyl ester.
Methyl 2-[(1-methyl-1H-1,2,3,4-triazol-5-yl)methoxy]benzoate: Contains a triazole ring instead of a tetrazole ring.
Uniqueness
Methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and potential biological activities. The methyl group on the tetrazole ring can influence the compound’s reactivity and binding interactions, making it a valuable scaffold in various research applications.
Properties
IUPAC Name |
methyl 2-[(1-methyltetrazol-5-yl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-15-10(12-13-14-15)7-18-9-6-4-3-5-8(9)11(16)17-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRXQCOWOGPRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)COC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B3010268.png)
![N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B3010271.png)

![N-methyl-2-(4-phenoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3010275.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3010279.png)


![4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B3010282.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B3010285.png)
![2-Propenamide, n-[(2-fluorophenyl)methyl]-](/img/structure/B3010286.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B3010287.png)


